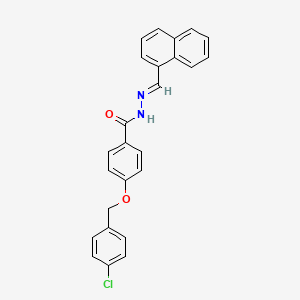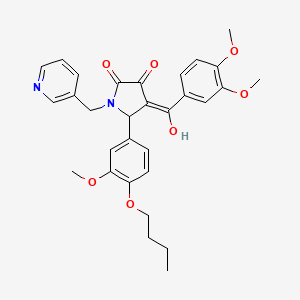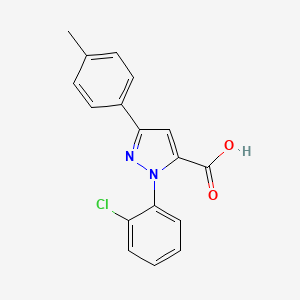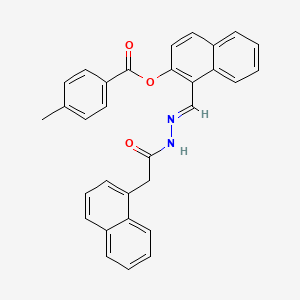
4-((4-Chlorobenzyl)oxy)-N'-(1-naphthylmethylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylène)benzohydrazide est un composé organique qui présente une structure complexe avec plusieurs cycles aromatiques et groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylène)benzohydrazide implique généralement les étapes suivantes :
Formation de l’hydrazide : La première étape implique la réaction du chlorure de 4-chlorobenzyl avec l’hydrate d’hydrazine pour former l’hydrazide de 4-chlorobenzyl.
Réaction de condensation : L’hydrazide est ensuite mise à réagir avec le 1-naphtaldéhyde en conditions de reflux en présence d’un solvant approprié tel que l’éthanol pour former le produit final, la 4-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylène)benzohydrazide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
La 4-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylène)benzohydrazide peut subir différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de l’hydrazine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (chlore, brome) et les agents nitrants (acide nitrique) peuvent être utilisés dans des conditions contrôlées.
Principaux produits
Oxydation : Formation d’oxydes et de quinones.
Réduction : Formation de dérivés de l’hydrazine.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
La 4-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylène)benzohydrazide a plusieurs applications en recherche scientifique :
Chimie médicinale : Elle est étudiée pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires et anticancéreuses.
Science des matériaux : Le composé est exploré pour son utilisation dans le développement de semi-conducteurs organiques et d’autres matériaux avancés.
Études biologiques : Il est utilisé dans des études liées à l’inhibition enzymatique et aux interactions protéine-ligand.
Mécanisme D'action
Le mécanisme d’action de la 4-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylène)benzohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylène)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 5-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylène)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Unicité
La 4-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylène)benzohydrazide est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison de cycles aromatiques et de groupes fonctionnels permet des interactions polyvalentes avec diverses cibles moléculaires, ce qui en fait un composé précieux pour la recherche et le développement dans de multiples domaines.
Propriétés
Numéro CAS |
396662-79-6 |
|---|---|
Formule moléculaire |
C25H19ClN2O2 |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methoxy]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C25H19ClN2O2/c26-22-12-8-18(9-13-22)17-30-23-14-10-20(11-15-23)25(29)28-27-16-21-6-3-5-19-4-1-2-7-24(19)21/h1-16H,17H2,(H,28,29)/b27-16+ |
Clé InChI |
VVVZCGKQPNUVFH-JVWAILMASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide](/img/structure/B12025592.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025594.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025600.png)
![6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025604.png)






![3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12025643.png)

![3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12025661.png)
